2-Amino-n1-(1-(pyridin-3-yl)ethyl)succinamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-n1-(1-(pyridin-3-yl)ethyl)succinamide can be achieved through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridines under different reaction conditions . For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods: Industrial production methods for this compound typically involve bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in stock or on a backorder basis, ensuring a steady supply for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-n1-(1-(pyridin-3-yl)ethyl)succinamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include iodine (I2), tert-butyl hydroperoxide (TBHP), and other oxidizing or reducing agents. The reaction conditions can vary depending on the desired product and the specific application.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines are notable products when reacting with α-bromoketones and 2-aminopyridines .
Scientific Research Applications
2-Amino-n1-(1-(pyridin-3-yl)ethyl)succinamide has a wide range of scientific research applications. It is used in the synthesis of various organic compounds, polymers, and pharmaceuticals. Its unique structure makes it valuable in medicinal chemistry for developing new therapeutic agents .
Mechanism of Action
The mechanism of action of 2-Amino-n1-(1-(pyridin-3-yl)ethyl)succinamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of biologically active products. These products can interact with enzymes, receptors, and other biomolecules, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Amino-n1-(1-(pyridin-3-yl)ethyl)succinamide include other N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines. These compounds share structural similarities and often exhibit comparable chemical and biological properties .
Uniqueness: What sets this compound apart from similar compounds is its specific structure, which allows for unique interactions and applications. Its ability to form various biologically active products through different chemical reactions makes it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C11H16N4O2 |
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Molecular Weight |
236.27 g/mol |
IUPAC Name |
2-amino-N-(1-pyridin-3-ylethyl)butanediamide |
InChI |
InChI=1S/C11H16N4O2/c1-7(8-3-2-4-14-6-8)15-11(17)9(12)5-10(13)16/h2-4,6-7,9H,5,12H2,1H3,(H2,13,16)(H,15,17) |
InChI Key |
OTRIWKIXQLYWKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=CC=C1)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
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